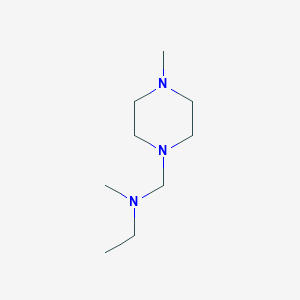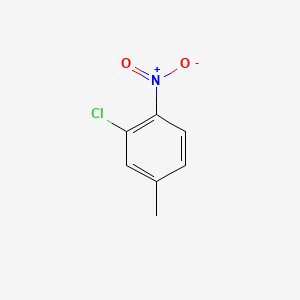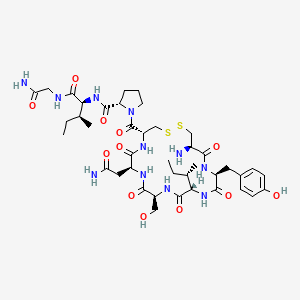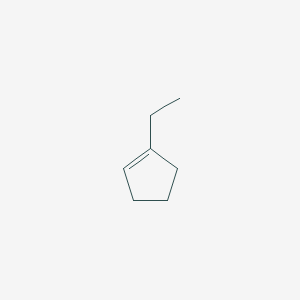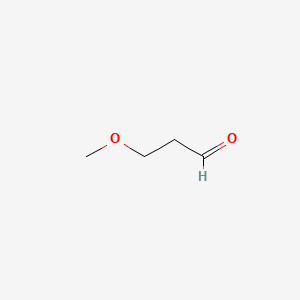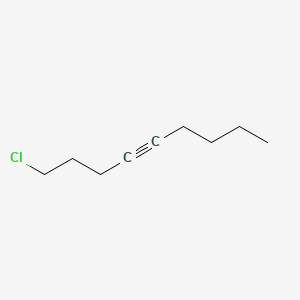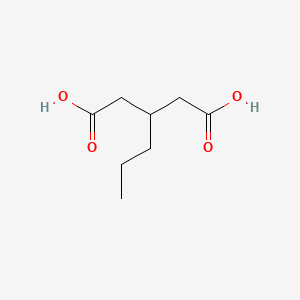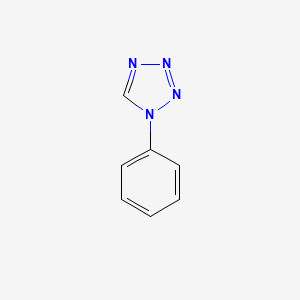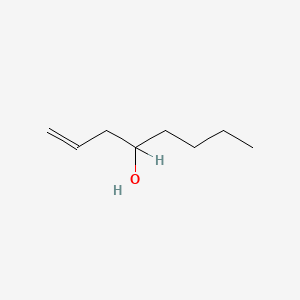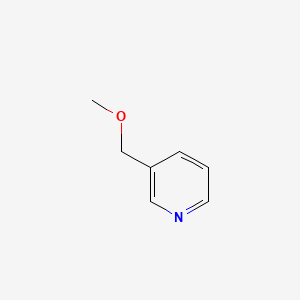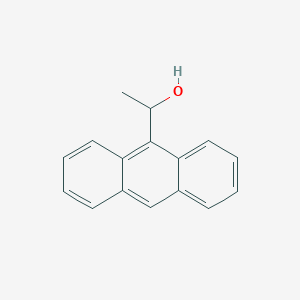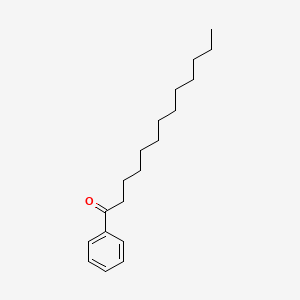
Tridecanophenone
Übersicht
Beschreibung
Tridecanophenone, also known as N-Tridecanophenone, is a chemical compound with the CAS number 6005-99-8 . It has a molecular weight of 274.45 . The IUPAC name for this compound is 1-phenyl-1-tridecanone .
Synthesis Analysis
Tridecanophenone can be synthesized by various methods. One such method involves the treatment of its methyl ether with aluminium chloride in benzene . Another method involves the condensation of dodecylmagnesium bromide with m-methoxybenzamide in ethyl ether .Molecular Structure Analysis
Tridecanophenone has a molecular formula of C19H30O . It contains a total of 50 bonds, including 20 non-H bonds, 7 multiple bonds, 12 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ketone (aromatic) .Physical And Chemical Properties Analysis
Tridecanophenone is a highly lipophilic compound . Its physical and chemical properties can be determined using various techniques such as melting point analysis .Wissenschaftliche Forschungsanwendungen
Effects on Insect Development
Research indicates that 2-Tridecanone, a compound similar to Tridecanophenone, affects insect development. It acts as a growth retardant in cotton bollworms, mediated by the induction of Cytochrome P450 genes. This suggests potential applications in pest management and agricultural practices to control pest populations without resorting to traditional pesticides (Zhang et al., 2016).
Antioxidant and Adsorption Properties
Polyphenols, which are chemically related to Tridecanophenone through their phenolic structures, show significant antioxidant activity and adsorption properties. These findings open avenues for the use of Tridecanophenone derivatives in developing biocompatible materials, antioxidants, and adsorbents for various environmental and biomedical applications (Zhan, Ejima, & Yoshie, 2016).
Environmental and Biological Impact
Studies on the environmental and biological impact of brominated and organophosphorus flame retardants, which share some chemical similarities with Tridecanophenone, highlight the need for understanding the fate and effects of such compounds. These studies indicate potential environmental persistence and bioaccumulation concerns, suggesting caution in the use and disposal of Tridecanophenone-related chemicals (Cristale et al., 2013).
Drug Delivery Systems
Chitosan hydrogels cross-linked with Tris(2-(2-formylphenoxy)ethyl)amine, a compound that could be synthesized from structures similar to Tridecanophenone, have been explored for their swelling and drug delivery properties. This research suggests potential applications of Tridecanophenone derivatives in creating responsive drug delivery systems, which could offer controlled release mechanisms for various therapeutic agents (Karimi et al., 2018).
Safety And Hazards
When handling Tridecanophenone, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
1-phenyltridecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-2-3-4-5-6-7-8-9-10-14-17-19(20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNDQCACFUJAKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341989 | |
| Record name | Tridecanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tridecanophenone | |
CAS RN |
6005-99-8 | |
| Record name | Tridecanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B1583890.png)

